(4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
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Overview
Description
(4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a benzyl group substituted with an ethoxy group at the para position and a morpholine ring attached via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-ethoxybenzyl chloride, is prepared by reacting 4-ethoxybenzyl alcohol with thionyl chloride.
Nucleophilic Substitution: The 4-ethoxybenzyl chloride is then reacted with 3-morpholin-4-yl-propylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxybenzylamine.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
(4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine: Similar structure with a methoxy group instead of an ethoxy group.
(4-Ethoxy-benzyl)-(3-piperidin-4-yl-propyl)-amine: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
(4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the presence of both the ethoxybenzyl and morpholine moieties, which can confer specific chemical and biological properties. The ethoxy group can influence the compound’s lipophilicity and metabolic stability, while the morpholine ring can enhance its interaction with biological targets.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-2-20-16-6-4-15(5-7-16)14-17-8-3-9-18-10-12-19-13-11-18/h4-7,17H,2-3,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOCZCYQGXYZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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